![molecular formula C11H6ClN3O4S B12567925 2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine CAS No. 192825-41-5](/img/structure/B12567925.png)
2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine is an organic compound that features a pyridine ring substituted with a 3-chlorophenylsulfanyl group and two nitro groups at the 3 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine typically involves the following steps:
Nitration of Pyridine: Pyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.
Formation of 3-Chlorophenylsulfanyl Group: The 3-chlorophenylsulfanyl group is introduced via a nucleophilic substitution reaction. This involves reacting 3-chlorothiophenol with a suitable leaving group on the pyridine ring, such as a halide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Use of Catalysts: Employing catalysts to increase reaction efficiency and reduce production costs.
Purification: Utilizing techniques such as recrystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors or conductive polymers.
Biological Studies: It can be used in studies investigating the biological activity of nitroaromatic compounds and their derivatives.
Mecanismo De Acción
The mechanism of action of 2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-[(4-Chlorophenyl)sulfanyl]-3,5-dinitropyridine: Similar structure but with a chlorine atom at the 4-position of the phenyl ring.
2-[(3-Bromophenyl)sulfanyl]-3,5-dinitropyridine: Similar structure but with a bromine atom instead of chlorine.
2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitrobenzene: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
2-[(3-Chlorophenyl)sulfanyl]-3,5-dinitropyridine is unique due to the presence of both the 3-chlorophenylsulfanyl group and the two nitro groups on the pyridine ring. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
192825-41-5 |
|---|---|
Fórmula molecular |
C11H6ClN3O4S |
Peso molecular |
311.70 g/mol |
Nombre IUPAC |
2-(3-chlorophenyl)sulfanyl-3,5-dinitropyridine |
InChI |
InChI=1S/C11H6ClN3O4S/c12-7-2-1-3-9(4-7)20-11-10(15(18)19)5-8(6-13-11)14(16)17/h1-6H |
Clave InChI |
QNWXOIMAUOCDTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)SC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-[7-(4-Methoxyphenyl)-1,6-naphthyridin-5-yl]butane-1,4-diamine](/img/structure/B12567849.png)
![N-[2,6-Bis(sulfanylidene)-1,2,3,6-tetrahydropyrimidin-4-yl]-N-methylglycine](/img/structure/B12567856.png)
![3-Azabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B12567857.png)
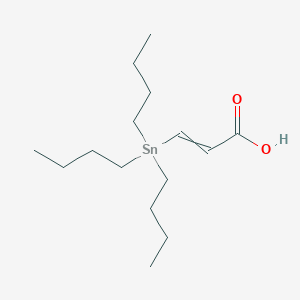
![Methanone, bis[4-(4-bromobutoxy)phenyl]-](/img/structure/B12567866.png)
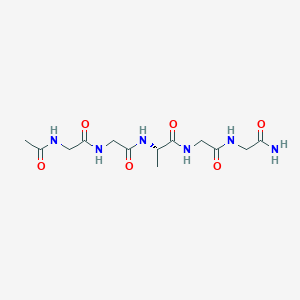
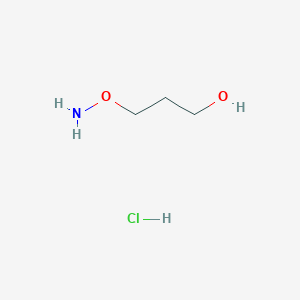
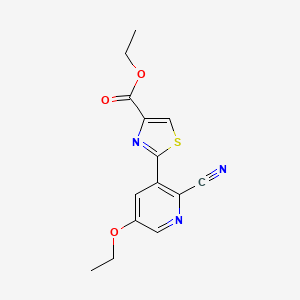

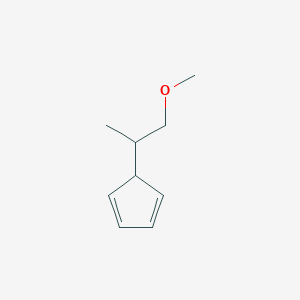
![1-(Butylamino)-3-[2-(ethenyloxy)ethoxy]propan-2-ol](/img/structure/B12567898.png)
![2-(3-Bromo-but-3-enyl)-[1,3]dioxolane](/img/structure/B12567904.png)
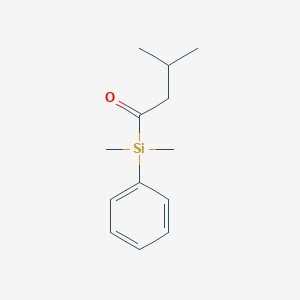
![1H-Imidazo[4,5-b]pyridin-5-amine, 7-(1H-indol-2-yl)-2-(trifluoromethyl)-](/img/structure/B12567930.png)
